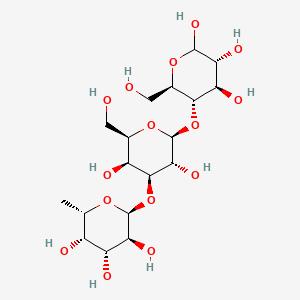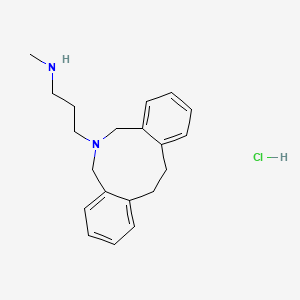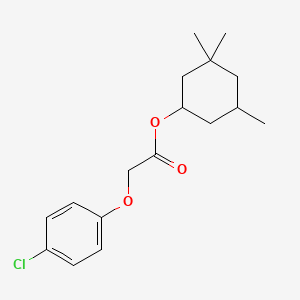
(3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: is a chemical compound with a complex structure that includes a trimethylcyclohexyl group and a chlorophenoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and other advanced chemical engineering methods can be employed to optimize the reaction conditions, improve yield, and ensure product purity.
Analyse Chemischer Reaktionen
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-(4-chlorophenoxy)acetic acid, 3,3,5-trimethylcyclohexanone
Reduction: 2-(4-chlorophenoxy)ethanol, 3,3,5-trimethylcyclohexanol
Substitution: 2-(4-chlorophenoxy)acetamide, 2-(4-chlorophenoxy)acetic anhydride
Wissenschaftliche Forschungsanwendungen
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Employed in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which (3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: can be compared with other similar compounds, such as:
3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)propanoate
3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)-2-methylpropanoate
3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)-3-methylbutanoate
These compounds share similar structural features but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the trimethylcyclohexyl group and the chlorophenoxyacetate moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
17564-84-0 |
|---|---|
Molekularformel |
C17H23ClO3 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
(3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C17H23ClO3/c1-12-8-15(10-17(2,3)9-12)21-16(19)11-20-14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |
InChI-Schlüssel |
NTTYCVOEHUDYOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


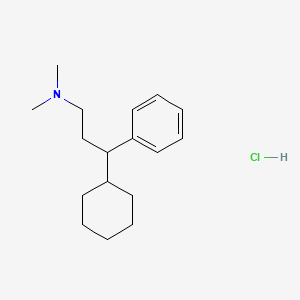
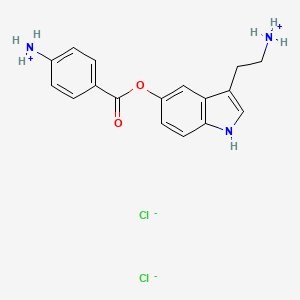


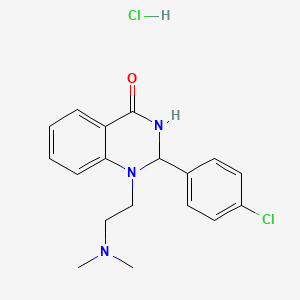
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

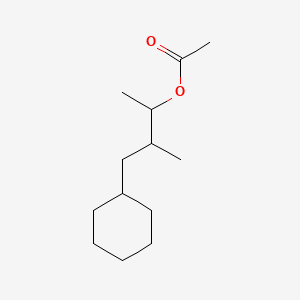
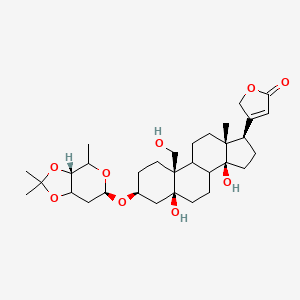
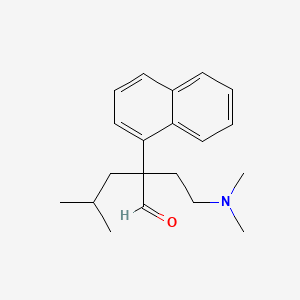
![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
